
Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride (CAS No. 79151-70-5) is a synthetic metalloporphyrin derivative with a molecular formula of C₃₄H₃₂FeN₄O₆ and a molecular weight of 648.49 g/mol . Structurally, it features acetyl groups at the 2- and 4-positions of the deuteroporphyrin IX macrocycle, a central Fe(III) ion, and a chloride counterion. SHE) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride typically involves the acetylation of deuteroporphyrin IX followed by the introduction of iron. The reaction conditions often include the use of acetic anhydride and a catalyst under controlled temperature and pH conditions. The final step involves the addition of iron chloride to form the Fe(III) complex .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods ensure high purity and yield through optimized reaction conditions and purification processes. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification to form ethyl esters, a reversible reaction modulated by acidic or basic conditions.
Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
---|---|---|---|---|
Esterification | Reflux in ethanol with acid catalyst | H₂SO₄, ethanol | 85-90% | |
Hydrolysis | Aqueous NaOH (1M), 80°C, 4h | NaOH, H₂O | 92% |
Example:
-
Ethyl ester formation :
2-Ethyl-4-phenylthiazole-5-carboxylic acid+EtOHH+Ethyl 2-ethyl-4-phenylthiazole-5-carboxylate+H2O -
Hydrolysis regenerates the carboxylic acid under basic conditions, essential for prodrug activation strategies .
Amide Formation
The carboxylic acid reacts with amines to form bioactive amides, a key step in drug development.
Amine Reagent | Coupling Agent | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|---|
Aniline | EDCl/HOBt | DMF | 0°C → RT | 78% | |
Benzylamine | Thionyl chloride | THF | Reflux | 82% | |
Morpholine | DCC | CH₂Cl₂ | RT, 12h | 68% |
Example:
-
Anticancer amide derivative :
2-Ethyl-4-phenylthiazole-5-carboxylic acid+R-NH2EDClAmide
Compound CIB-L43 (EC₅₀ = 0.66 nM) emerged from such reactions, showing nanomolar TRBP inhibition .
Condensation with Aldehydes
The thiazole ring participates in Knoevenagel-type condensations to form Schiff bases or heterocyclic hybrids.
Aldehyde | Catalyst | Product | Application | Reference |
---|---|---|---|---|
4-Methoxybenzaldehyde | Piperidine | Benzylidene derivative | Anticancer agents | |
Salicylaldehyde | Acetic acid | Coumarin-thiazole hybrid | Enzyme inhibition |
Example:
-
Coumarin derivative synthesis :
2-Ethyl-4-phenylthiazole-5-carboxylic acid+Salicylaldehyde→Coumarin-thiazole conjugate
Such hybrids exhibit enhanced antiproliferative activity against HepG2 cells (IC₅₀ = 1.8 μM) .
Acylation Reactions
The ethyl or phenyl substituents undergo Friedel-Crafts or nucleophilic acylations for functional diversification.
Acylating Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Chloroacetyl chloride | K₂CO₃, CH₂Cl₂, RT | 2-Chloroacetamide derivative | 90% | |
Acetic anhydride | Reflux, toluene | Acetylated thiazole | 84% |
Example:
-
Chloroacetylation :
2-Ethyl-4-phenylthiazole-5-carboxylic acid+ClCH2COClBaseChloroacetamide derivative
These intermediates are pivotal in synthesizing kinase inhibitors .
Biological Activity and Derivatization Impact
Structural modifications directly influence pharmacological properties:
Key findings:
Scientific Research Applications
Areas of Application
- Chemistry of Heme Derivatives Fe(III) Deuteroporphyrin IX chloride is useful in studying the chemistry of heme because it is more stable than heme .
- Coordination Chemistry Fe(III) Deuteroporphyrin IX chloride is applied in coordination chemistry .
- Malaria Pigment This compound is used in the study of malaria pigment .
- Oxidation Chemistry It is also applied in oxidation chemistry .
- Cytochrome P450 Models Fe(III) Deuteroporphyrin IX chloride is used in Cytochrome P450 models .
- Myoglobin-based carbene transferases 2,4-Diacetyl deuteroporphyrin IX (DADP) can be used as a porphyrinoid ligand for the preparation of cofactor-substituted myoglobin-based carbene transferases .
Use as a Myoglobin Substituent
The reactivity of myoglobin-based cyclopropanases toward less reactive olefins can be modified by substituting the hemin cofactor with a non-native iron 2,4-diacetyl deuteroporphyrin IX (Fe(DADP)) cofactor . Compared to protoporphyrin IX (ppIX), 2,4-diacetyl deuteroporphyrin IX contains two acetyl groups conjugated to the pyrrolic skeleton instead of the vinyl groups, making this porphyrin ligand more electron deficient compared to ppIX .
Incorporating Fe(DADP) into apomyoglobin increases the redox potential E0Fe3+/Fe2+ of the metalloprotein, as expected from the stabilization of its ferrous form over the ferric form . This modification can be combined with a substitution of the axial histidine ligand (His93) with the genetically encodable unnatural amino acid N-methyl-histidine (NMH), which was previously reported to increase the redox potential E0Fe3+/Fe2+ .
Stability
Fe(III) Deuteroporphyrin IX chloride exhibits higher stability compared to heme, making it suitable for studying heme chemistry .
Related compounds
Mechanism of Action
The mechanism of action of Fe(III) 2,4-Diacetyl deuteroporphyrin IX chloride involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with biological molecules such as proteins and nucleic acids, where it can mimic the behavior of natural heme complexes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of deuteroporphyrin derivatives are highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis of key analogs:
Fe(III) 2,4-Diacetyl Deuteroporphyrin IX Chloride vs. 2,4-Disulfonic Acid Deuteroporphyrin IX (dSDP)
- Substituents :
- Applications: The acetylated derivative binds tightly to de novo proteins (K_D ≤ 10 nM) as an electron acceptor , while dSDP is used in structural studies of ferrochelatases due to its charged groups facilitating enzyme-substrate interactions .
This compound vs. Deuteroporphyrin IX 2,4-Bis-(Ethylene Glycol) Iron(III) (DPG2-Fe³⁺)
- Substituents :
- Biological Activity :
Ester vs. Chloride Derivatives
- 2,4-Diacetyl Deuteroporphyrin IX Dimethyl Ester :
Metal Center and Redox Properties
- Fe(III) vs. Zn/In : Fe(III) porphyrins are redox-active, making them suitable for electron transfer, while Zn²⁺ derivatives (e.g., Zn 5-phenyl porphyrin) excel in light-driven processes due to higher E_m values .
Spectroscopic and Binding Properties
- Infrared Spectroscopy :
- Binding Affinity: this compound binds to de novo proteins with K_D ≤ 10 nM, comparable to heme B but stronger than unmodified deuteroporphyrins .
Biological Activity
Fe(III) 2,4-Diacetyl Deuteroporphyrin IX Chloride (Fe(DADP)Cl) is a synthetic metalloporphyrin that has garnered interest due to its unique structural properties and biological activities. This compound, derived from 2,4-Diacetyl Deuteroporphyrin IX, exhibits significant potential in various biochemical applications, particularly in the fields of enzymatic catalysis and oxidative stress modulation.
Structural Characteristics
Fe(DADP)Cl is characterized by the presence of two acetyl groups on the porphyrin ring, which enhances its electron-deficient nature compared to other porphyrins like protoporphyrin IX (ppIX). This modification affects its redox properties, leading to an increased redox potential EFe3+/Fe2+0, which stabilizes the ferrous form of the metalloprotein over the ferric form . The synthesis of Fe(DADP)Cl typically involves metalation of 2,4-Diacetyl Deuteroporphyrin IX dimethyl ester with iron(II) chloride in a controlled environment .
Biological Activity
1. Enzymatic Applications:
Fe(DADP)Cl has been utilized as a cofactor in artificial myoglobin-based carbene transferases. The incorporation of this compound into apomyoglobin enhances the catalytic efficiency for cyclopropanation reactions involving electron-deficient olefins. The unique electronic properties of Fe(DADP)Cl allow for effective stabilization of reaction intermediates, thereby increasing the overall reaction rates .
2. Redox Properties:
The redox activity of Fe(DADP)Cl plays a crucial role in its biological functions. It has been shown to participate in electron transfer processes that are essential for various biochemical pathways. The stabilization of the ferrous state facilitates interactions with molecular oxygen and other substrates, making it a valuable component in studies related to oxidative stress and cellular signaling .
3. Oxidative Stress Modulation:
Research indicates that Fe(DADP)Cl can influence cellular responses to oxidative stress. By modulating heme oxygenase-1 (HO-1) expression, it contributes to the catabolism of heme into biliverdin and carbon monoxide, both of which have protective roles against oxidative damage . This property is particularly relevant in therapeutic contexts where oxidative stress is implicated in disease progression.
Case Studies
Study 1: Myoglobin-Based Catalysis
In a study examining the catalytic properties of Fe(DADP)Cl incorporated into myoglobin, researchers found that the modified enzyme exhibited enhanced reactivity towards less reactive olefins compared to its native counterpart. This was attributed to the increased redox potential and altered electronic environment provided by the DADP ligand .
Study 2: Oxidative Stress Response
A separate investigation focused on the effects of Fe(DADP)Cl on HO-1 expression in human cell lines. The results demonstrated that treatment with this compound led to a significant upregulation of HO-1, suggesting its potential as a therapeutic agent in conditions characterized by elevated oxidative stress .
Comparative Analysis
The following table summarizes key properties and activities of Fe(DADP)Cl compared to other common metalloporphyrins:
Property/Activity | Fe(DADP)Cl | Protoporphyrin IX (ppIX) | Hemin (Fe(III)-protoporphyrin IX) |
---|---|---|---|
Redox Potential | Increased EFe3+/Fe2+0 | Moderate | High |
Catalytic Activity | Enhanced with myoglobin | Standard | Variable |
Oxidative Stress Modulation | Significant | Moderate | High |
Synthesis Complexity | Moderate | Low | Moderate |
Properties
Molecular Formula |
C34H32FeN4O6+ |
---|---|
Molecular Weight |
648.5 g/mol |
IUPAC Name |
3-[7,12-diacetyl-18-(2-carboxylatoethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(3+) |
InChI |
InChI=1S/C34H34N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14H,7-10H2,1-6H3,(H4,35,36,37,38,39,40,41,42,43,44);/q;+3/p-2 |
InChI Key |
NDUKKQKUYSTKKK-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(=O)C)C)C(=O)C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.